molecular formula C23H20N6O4S4 B11525242 2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone

2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone

Cat. No.: B11525242
M. Wt: 572.7 g/mol
InChI Key: KRWHHMSSIIDVMM-UHFFFAOYSA-N
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Description

2-({6-[(E)-({4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features multiple functional groups, including thiadiazole, benzothiazole, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-({4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the thiadiazole ring.
  • Synthesis of the benzothiazole moiety.
  • Coupling reactions to link the thiadiazole and benzothiazole units.
  • Introduction of the morpholine group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(E)-({4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol, and may require specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a potential candidate for treating various diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure can impart unique characteristics to the materials it is incorporated into.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-({4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-({6-[(E)-({4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(PIPERIDIN-4-YL)ETHAN-1-ONE
  • 2-({6-[(E)-({4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(PYRROLIDIN-4-YL)ETHAN-1-ONE

Uniqueness

The uniqueness of 2-({6-[(E)-({4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its morpholine group, for example, can enhance its solubility and bioavailability compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H20N6O4S4

Molecular Weight

572.7 g/mol

IUPAC Name

2-[[6-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C23H20N6O4S4/c1-14-26-27-23(35-14)36-19-5-2-15(10-18(19)29(31)32)12-24-16-3-4-17-20(11-16)37-22(25-17)34-13-21(30)28-6-8-33-9-7-28/h2-5,10-12H,6-9,13H2,1H3

InChI Key

KRWHHMSSIIDVMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC2=C(C=C(C=C2)C=NC3=CC4=C(C=C3)N=C(S4)SCC(=O)N5CCOCC5)[N+](=O)[O-]

Origin of Product

United States

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